Acetic acid, (4-octylphenoxy)-

Description

Contextualization within Phenoxyacetic Acids Chemistry

Phenoxyacetic acids are a class of organic compounds characterized by a phenoxy group attached to an acetic acid moiety. wikipedia.org Structurally, they are O-phenyl derivatives of glycolic acid. wikipedia.org This core structure is the foundation for a wide array of derivatives that have found applications in diverse sectors, including pharmaceuticals and agriculture. nih.govresearchgate.net Phenoxyacetic acid itself is a white solid, and while not a potent herbicide on its own, it is a crucial structural component of many commercial herbicides like MCPA and 2,4-D. wikipedia.org

The synthesis of phenoxyacetic acids, first reported in 1880, typically involves the reaction of a sodium phenolate (B1203915) with sodium chloroacetate (B1199739) in an aqueous solution. wikipedia.org Modern synthesis methods have been refined to improve yield and reduce environmental impact, for instance, by recycling solvents to achieve yields greater than 95%. wipo.int The chemical properties and biological activities of phenoxyacetic acid derivatives can be significantly altered by the nature and position of substituents on the aromatic ring. nih.gov

Structural Significance of the (4-Octylphenoxy) Moiety in Advanced Materials and Biological Systems

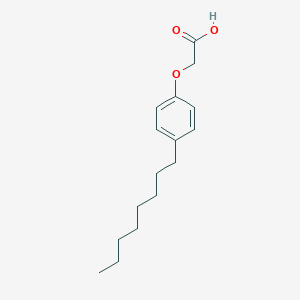

The defining feature of Acetic acid, (4-octylphenoxy)- is the presence of a 4-octylphenoxy group. This moiety consists of an eight-carbon alkyl chain (octyl group) attached at the para-position (position 4) of the phenyl ring, which is in turn linked to the acetic acid via an ether bond. This specific structural arrangement imparts distinct physicochemical properties to the molecule.

The long, nonpolar octyl chain significantly increases the molecule's lipophilicity (fat-solubility). This property is crucial in various applications. In materials science, it enhances the compound's ability to interact with and extract nonpolar substances. In biological contexts, increased lipophilicity can facilitate the transport of the molecule across cell membranes, a key factor in determining the bioavailability and activity of a compound. The bulky alkyl group can also contribute to the stability of the phenoxy moiety.

The phenoxyacetic acid portion of the molecule provides a chemically reactive site, specifically the carboxylic acid group (-COOH). This acidic group can participate in various chemical reactions, including the formation of salts and esters, and can coordinate with metal ions. The interplay between the hydrophobic octyl-substituted phenyl ring and the hydrophilic carboxylic acid group gives the molecule amphiphilic characteristics, making it effective in applications requiring surface activity or the ability to bridge between aqueous and organic phases.

Overview of Interdisciplinary Research Domains for Acetic Acid, (4-Octylphenoxy)-

Research into Acetic acid, (4-octylphenoxy)- and its close derivatives spans several scientific disciplines, primarily in materials science and environmental applications.

In the field of hydrometallurgy and wastewater treatment , this compound has demonstrated significant potential as a selective extractant and precipitant for metal ions. Studies have shown its effectiveness in the recovery of copper from industrial wastewater. The process involves using the compound to precipitate copper ions, thereby concentrating them and allowing for their recovery. This extraction-precipitation strategy is noted for being efficient and sustainable.

Furthermore, derivatives of octylphenoxy acetic acid have been synthesized and evaluated for their ability to remove hardness from industrial wastewater by precipitating calcium and magnesium ions. Research has indicated that the length of the alkyl chain on the phenoxy acetic acid plays a crucial role, with 4-tert-octyl phenoxy acetic acid (O-POAA) showing superior performance in precipitating Ca and Mg sulfates compared to derivatives with shorter alkyl chains.

In the realm of rare earth element (REE) separation , a significant challenge in materials science, related compounds like sec-octylphenoxy acetic acid have been investigated. These compounds are used as extractants in solvent extraction processes to separate individual rare earth elements from each other. For example, bifunctional ionic liquid extractants incorporating sec-octylphenoxy acetic acid have been shown to be highly effective for the extraction and separation of lanthanum from other REEs in a chloride medium. Super-paramagnetic nanosorbents coated with saponified sec-octylphenoxy acetic acid have also been developed for the selective removal of lanthanum(III) ions from aqueous solutions.

While the direct biological applications of Acetic acid, (4-octylphenoxy)- are not as extensively documented as its material science applications, it is classified as a potential endocrine-disrupting compound. nih.gov The broader class of phenoxyacetic acids is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The structural features of Acetic acid, (4-octylphenoxy)- suggest it could be a lead compound for the development of new molecules with specific biological targets.

Data Tables

Table 1: Chemical and Physical Properties of Acetic acid, (4-octylphenoxy)-

| Property | Value | Source(s) |

| CAS Number | 15234-85-2 | nih.gov |

| Molecular Formula | C₁₆H₂₄O₃ | nih.gov |

| Molecular Weight | 264.36 g/mol | nih.gov |

| IUPAC Name | 2-(4-octylphenoxy)acetic acid | nih.gov |

| Melting Point | 92-93 °C | |

| Boiling Point | 393.2 °C at 760 mmHg | |

| Density | 1.03 g/cm³ | |

| XLogP3 | 5.5 | nih.gov |

Table 2: Synonyms for Acetic acid, (4-octylphenoxy)-

| Synonym |

| 4-Octylphenoxy acetic acid |

| 2-(4-octylphenoxy)acetic acid |

| p-octyl-phenoxy-acetic acid |

| OP1EC |

Source: nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-octylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)19-13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUYSEMDJQMICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165003 | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15234-85-2 | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015234852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Advanced Derivatization

Established Synthetic Routes for Acetic Acid, (4-octylphenoxy)-

The primary and most well-established method for synthesizing Acetic acid, (4-octylphenoxy)- is the Williamson ether synthesis . wikipedia.orgwikipedia.org This versatile and widely used reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.org In the context of producing Acetic acid, (4-octylphenoxy)-, this typically involves the reaction of 4-octylphenol (B30498) with a haloacetic acid, most commonly chloroacetic acid. wikipedia.org

The synthesis proceeds by first deprotonating 4-octylphenol with a suitable base to form the corresponding 4-octylphenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in an SN2 reaction, displacing the halide and forming the ether linkage. wikipedia.orgjk-sci.com The reaction is typically carried out in a suitable solvent and may be heated to facilitate the reaction. byjus.com

Precursor Compounds and Reaction Pathway Analysis

The key precursor compounds for the synthesis of Acetic acid, (4-octylphenoxy)- via the Williamson ether synthesis are:

4-Octylphenol: This substituted phenol (B47542) provides the hydrophobic octylphenoxy portion of the final molecule.

Chloroacetic acid (or its salt): This reagent provides the acetic acid moiety. wikipedia.org

A base: A base, such as sodium hydroxide (B78521) or potassium hydroxide, is essential for deprotonating the 4-octylphenol to generate the reactive phenoxide nucleophile. byjus.com

The reaction pathway can be summarized as follows:

Deprotonation: The base reacts with 4-octylphenol to form the sodium or potassium 4-octylphenoxide salt and water. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.

Nucleophilic Attack: The 4-octylphenoxide ion then attacks the α-carbon of chloroacetic acid. This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The reaction proceeds via a backside attack, leading to the displacement of the chloride ion. wikipedia.org

Product Formation: The final product, sodium (4-octylphenoxy)acetate, is formed.

Acidification: A final acidification step, typically with a strong acid like hydrochloric acid, is required to protonate the carboxylate and yield the final Acetic acid, (4-octylphenoxy)-.

It is important to note that side reactions can occur. The most common side reaction is the elimination reaction of the alkylating agent, which is more prevalent with sterically hindered substrates. jk-sci.com However, given the primary nature of the haloacetic acid, this is generally not a major concern in this specific synthesis.

Strategies for Functional Derivatization and Analog Development

The basic scaffold of Acetic acid, (4-octylphenoxy)- offers multiple sites for functional derivatization, allowing for the development of a wide range of analogs with potentially modified properties. Key strategies include modifications to the carboxylic acid group, the aromatic ring, and the octyl chain.

Enantioselective Synthesis and Chiral Resolution for Analogues

While Acetic acid, (4-octylphenoxy)- itself is achiral, the introduction of a chiral center, for instance by substituting the acetic acid moiety (e.g., with a propionic acid derivative), would result in a racemic mixture of enantiomers. The separation of these enantiomers, or their direct asymmetric synthesis, is a critical aspect of developing chiral analogs.

Chiral Resolution: A common method for separating enantiomers of carboxylic acids is through the formation of diastereomeric salts. wmich.edu This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by acidification.

Another approach is the formation of diastereomeric amides or esters by reacting the racemic acid with a chiral amine or alcohol, respectively. These diastereomers can then be separated chromatographically.

Convergent Synthetic Approaches for Structural Modification

For instance, a library of substituted phenoxyacetic acids could be generated by coupling various pre-synthesized substituted phenols with different haloalkanoic acids. This modular approach allows for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies.

Process Chemistry Considerations in Industrial Synthesis

The industrial-scale synthesis of Acetic acid, (4-octylphenoxy)- and its derivatives relies on optimizing the Williamson ether synthesis for efficiency, cost-effectiveness, and environmental considerations.

Key process chemistry considerations include:

Reaction Conditions: Typical industrial conditions for the Williamson ether synthesis involve temperatures ranging from 50 to 100 °C. lscollege.ac.in The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide being commonly used to enhance the reaction rate. lscollege.ac.in

Phase-Transfer Catalysis: To improve the efficiency of the reaction, especially in large-scale production, phase-transfer catalysis (PTC) is often employed. byjus.comlscollege.ac.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with the base) to the organic phase (containing the haloacetic acid), thereby accelerating the reaction.

High-Temperature Synthesis: Recent advancements have explored conducting the Williamson ether synthesis at significantly higher temperatures (above 300 °C). wikipedia.org This allows for the use of weaker and less expensive alkylating agents and can lead to a more streamlined and "greener" process by minimizing the formation of salt byproducts.

Waste Minimization: A key goal in industrial synthesis is the reduction of waste. A patented method for phenoxyacetic acid derivative synthesis describes a process that recycles the solvent and wastewater, achieving a high yield and significantly reducing waste discharge.

Environmental Fate, Behavior, and Ecotoxicology

Environmental Occurrence and Formation Pathways

Acetic acid, (4-octylphenoxy)- is not typically produced for direct commercial use but is formed in the environment through the biodegradation of alkylphenol ethoxylates (APEOs). psu.edu APEOs are a class of non-ionic surfactants used extensively in domestic and industrial applications, including detergents, paints, and pesticides. psu.eduresearchgate.net

Specifically, octylphenol (B599344) polyethoxylates (OPEOs), a subset of APEOs, undergo biological degradation in wastewater treatment plants and the wider environment. acs.orgpsu.edu This process involves the shortening of the ethoxylate chain, leading to the formation of more persistent and sometimes more toxic metabolites. psu.eduresearchgate.net Acetic acid, (4-octylphenoxy)- is a notable and relatively refractory biological metabolite in this degradation pathway. acs.org Its formation is a key step in the environmental transformation of the parent OPEO compounds and is frequently detected in wastewater effluents and effluent-impacted waters. acs.org

Environmental Transport and Distribution

The movement and partitioning of Acetic acid, (4-octylphenoxy)- in the environment are governed by its physicochemical properties and interactions with environmental media.

The structure of Acetic acid, (4-octylphenoxy)-, featuring both a hydrophobic octylphenol group and a hydrophilic carboxylic acid group, influences its adsorption and desorption behavior in soil and sediment. While specific data on its adsorption to environmental matrices is limited, studies on its use as a solvent impregnated resin (SIR) for metal recovery provide insights into its interactive capabilities.

Research has demonstrated that sec-octylphenoxy acetic acid can be effectively impregnated onto polymer supports to adsorb metal ions like Indium(III) from acidic solutions. scispace.comresearchgate.net The adsorption process is pH-dependent, with optimal adsorption occurring at a pH of 3.0, which suggests a cation exchange mechanism. scispace.comresearchgate.net The adsorption behavior has been shown to fit the Langmuir isotherm model, and the maximum adsorption capacity increases with temperature. researchgate.net These findings indicate that the compound has the potential to adsorb to solid phases, a key process in its environmental transport and distribution.

The potential for Acetic acid, (4-octylphenoxy)- and related alkylphenol compounds to accumulate in living organisms is a significant ecotoxicological concern. acs.org While direct bioaccumulation data for Acetic acid, (4-octylphenoxy)- is scarce, information on its parent compounds, alkylphenols, provides valuable context.

Laboratory and field studies on compounds like 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142) indicate a low to moderate potential for bioaccumulation. researchgate.net Bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from water, have been determined for these related substances in various aquatic species.

| Compound | Organism | Bioconcentration Factor (BCF) | Reference |

| 4-Nonylphenol | Fish (Bluegill sunfish) | <1 to 1,250 | researchgate.net |

| 4-Nonylphenol | Invertebrates (Mussels) | 3,400 | researchgate.net |

| 4-tert-Octylphenol | Fish (Roach fry) | 1,061 - 1,134 (steady state) | researchgate.net |

These values, particularly for invertebrates, suggest that components of the APEO degradation pathway can accumulate in aquatic life, potentially leading to transfer through the food web. researchgate.net As a stable metabolite, Acetic acid, (4-octylphenoxy)- is considered a compound of potential ecotoxicological significance due to these concerns. acs.org

Degradation and Transformation Mechanisms in the Environment

The persistence of Acetic acid, (4-octylphenoxy)- in the environment is determined by its susceptibility to various degradation processes, including photodegradation.

Studies investigating the photodegradation of 4-tert-octylphenoxy-acetic acid (a structurally similar isomer, often used as a model compound) show that it breaks down under simulated sunlight in surface waters. nih.gov The degradation process follows apparent-first order kinetics. nih.gov

The rate of photodegradation is influenced by the presence of other substances in the water, such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), and humic acids, which can act as sensitizers and accelerate the reaction. nih.gov The process involves both direct photolysis (breakdown by direct absorption of light) and indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH). nih.gov

The half-life of the compound, which is the time it takes for half of the initial amount to degrade, has been estimated in various surface waters.

| Parameter | Value | Conditions | Reference |

| Estimated Half-Life | 0.6 to 2.5 days | Singapore surface waters, based on laboratory and average solar intensity data. | nih.gov |

| Bimolecular Rate Constant (k″) with •OH | (8.6 ± 0.5) × 10⁹ M⁻¹ s⁻¹ | Laboratory water with H₂O₂ as •OH source. | nih.gov |

These findings indicate that photodegradation is a relevant environmental fate pathway for Acetic acid, (4-octylphenoxy)-, particularly in sunlit surface waters. nih.gov

Biotransformation Pathways (e.g., Aerobic Conditions)

Under aerobic conditions, Acetic acid, (4-octylphenoxy)- can be biodegraded. This process is a key transformation pathway for alkylphenol ethoxycarboxylates (APECs), the class of compounds to which it belongs. acs.org Biodegradation of alkylphenol polyethoxylates, the parent compounds, often leads to the formation of more persistent metabolites, including APECs like Acetic acid, (4-octylphenoxy)-. core.ac.uk Further biotransformation of Acetic acid, (4-octylphenoxy)- can occur, although it may be a slower process.

Identification of Environmental Transformation Products

The degradation of Acetic acid, (4-octylphenoxy)- through both abiotic and biotic pathways leads to the formation of various transformation products.

Under aerobic conditions, the biotransformation of the parent alkylphenol polyethoxylates results in intermediates such as octylphenoxy acetic acid (OP1EC) and octylphenol monoethoxy acetic acid (OP2EC). canada.ca In enrichment cultures metabolizing Acetic acid, (4-octylphenoxy)-, 2,4,4-trimethyl-2-pentanol (B108734) has been identified as a metabolite, representing the intact alkyl side chain. acs.org

Photodegradation can also yield a range of products. For instance, the photochemical degradation of the related compound, 4-tert-octylphenol, has been shown to produce substances like 4-tert-octylcatechol, phenol (B47542), 1,4-dihydroxybenzene, and 1,4-benzoquinone. researchgate.netresearchgate.net In the presence of nitrate, nitrated versions of the parent compound can be formed. nih.govepa.govresearchgate.net

Ecotoxicological Assessment and Environmental Impact

The presence of Acetic acid, (4-octylphenoxy)- and its transformation products in the environment raises concerns about their potential impact on ecosystems.

Ecological Harm Potential and Risk Characterization

While specific ecotoxicity data for Acetic acid, (4-octylphenoxy)- is limited, information on the parent compound, acetic acid, indicates it is not highly toxic to aquatic organisms. fda.gov For example, the 96-hour LC50 for fathead minnow is in the range of 79-88 ppm, and the 48-hour EC50 for Daphnia is 65 ppm. fda.gov However, the ecotoxicological profile of the larger, more complex molecule of Acetic acid, (4-octylphenoxy)- is expected to differ. The primary concern with compounds like this is often related to their potential for endocrine disruption, a characteristic of the broader class of alkylphenolic compounds. core.ac.uk

Endocrine Disrupting Properties (by Analogy with Related Octylphenoxy Compounds)

Acetic acid, (4-octylphenoxy)- (OPE1C) is structurally related to other octylphenoxy compounds, most notably 4-octylphenol (B30498) (OP), which are recognized as endocrine-disrupting chemicals (EDCs). nih.govnih.govencyclopedia.pub The endocrine-disrupting potential of OPE1C is inferred by analogy to these related compounds, which have been the subject of extensive research. nih.govencyclopedia.pub The primary mechanism of endocrine disruption for compounds like 4-tert-octylphenol is their ability to mimic natural estrogens, binding to estrogen receptors and triggering estrogenic effects. researchgate.netnii.ac.jpnih.gov

The parent compound, 4-tert-octylphenol, has demonstrated the ability to bind to estrogen receptors, although with a lower affinity than the natural hormone 17β-estradiol. researchgate.net In vivo studies on rats have shown that 4-tert-octylphenol can induce a uterotrophic response, which is an increase in uterine weight, a classic indicator of estrogenic activity. researchgate.netoup.com Furthermore, exposure to 4-tert-octylphenol has been linked to adverse effects on the male reproductive system in various species, including reduced male gonadosomatic index and impaired sexual behavior in fish. nih.govnii.ac.jp

Acetic acid, (4-octylphenoxy)- is a known degradation product of octylphenol polyethoxylates (OPEOs), a class of non-ionic surfactants. science.govservice.gov.uk The biodegradation of OPEOs in the environment and in wastewater treatment plants can lead to the formation of shorter-chain ethoxylates and carboxylated derivatives like OPE1C. science.govservice.gov.uknih.gov Given that OPE1C retains the core octylphenol structure responsible for estrogenic activity, it is considered a potential endocrine disruptor. nih.govresearchgate.net The concern is that while the parent surfactants (OPEOs) may have lower toxicity, their degradation can form more persistent and estrogenic metabolites like 4-octylphenol and its carboxylated forms. service.gov.ukdntb.gov.ua The metabolism of octylphenols can vary based on the structure of their alkyl chains, which suggests that the estrogenic activities of metabolites must be considered in risk assessments. epa.govscispace.com

The following table summarizes the estrogenic activity of 4-tert-octylphenol, providing a basis for the potential endocrine-disrupting properties of its derivatives.

Table 1: Research Findings on the Estrogenic Activity of 4-tert-octylphenol

| Endpoint Studied | Organism/System | Observed Effect | Source |

|---|---|---|---|

| Estrogen Receptor Binding | In vitro assay | Weak to moderate affinity for estrogen receptors. | researchgate.net |

| Uterotrophic Assay | Prepubertal Rats | Significant increase in uterine weight, indicating estrogenic activity. | researchgate.netoup.com |

| Reproductive Health | Fish (various species) | Reduced male gonadosomatic index, reduced fertilization success, and developmental abnormalities. | nii.ac.jp |

| Reproductive System | Male Mice | Dose-dependent reproductive toxicity, including reduced testicular mass and decline in sperm quality. | nih.gov |

Biological Activity and Pharmacological Relevance

Enzyme Inhibition Studies (e.g., Cytosolic Phospholipase A2α (cPLA2α) Inhibition by Analogues)

Analogues of Acetic acid, (4-octylphenoxy)- have demonstrated notable inhibitory activity against cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory process. nih.govchesci.comresearchgate.net This enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators. nih.govmdpi.comntnu.no Inhibition of cPLA2α is a promising strategy for the development of novel anti-inflammatory drugs. researchgate.netescholarship.orgnih.gov

The inhibitory mechanism of these compounds often involves a serine-reactive ketone group that interacts with a nucleophilic serine residue in the active site of the enzyme. tandfonline.com This interaction is crucial for the inhibition of enzymes like cPLA2α and fatty acid amide hydrolase (FAAH). chesci.comtandfonline.com The inhibition of cPLA2α by these analogues leads to a reduction in the production of prostaglandins (B1171923) and leukotrienes, thereby attenuating the inflammatory response. nih.gov For instance, studies on the cPLA2α inhibitor AVX001 have shown that it effectively reduces the release of prostaglandin (B15479496) E2 (PGE2) from cells. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of these compounds. Research has shown that modifications to the chemical structure of (4-octylphenoxy)-acetic acid analogues can significantly impact their inhibitory potency. chesci.comescholarship.orgnih.gov

Key findings from SAR studies include:

The 4-octyl residue and carboxylic acid group are important for the dual inhibition of cPLA2α and FAAH. chesci.com

Replacement of the indole (B1671886) ring system in some inhibitors with benzimidazole, benzotriazole, and indazole scaffolds has been explored to improve properties like metabolic stability and solubility. researchgate.net

The introduction of a benzyl (B1604629) sulfonamide substituent at a specific position in indole-based inhibitors was found to enhance their potency. researchgate.net

The presence of a 1-thiopropyl moiety and amino groups in trichlorophenoxy derivatives was associated with anti-edematous potency. nih.gov

Interactive Table:

SAR Insights for (4-octylphenoxy)-acetic acid Analogues| Structural Modification | Impact on Biological Activity | Reference |

| Variation of the 4-octyl residue | Affects dual inhibition of cPLA2α and FAAH | chesci.com |

| Bioisosteric replacement of carboxylic acid | Affects dual inhibition of cPLA2α and FAAH | chesci.com |

| Replacement of indole ring with other heterocycles | Can improve metabolic stability and solubility | researchgate.net |

| Introduction of a benzyl sulfonamide substituent | Improved potency of indole-based inhibitors | researchgate.net |

Assessment of Metabolic Stability (e.g., In Vitro Studies in Rat Liver S9 Fractions for Analogues)

The metabolic stability of a drug candidate is a critical factor in its development. In vitro assays using rat liver S9 fractions are commonly employed to assess this parameter. nih.govresearchgate.netnih.gov These fractions contain a mixture of cytosolic and microsomal enzymes, providing a comprehensive overview of both Phase I and Phase II metabolism. researchgate.netnih.gov

Studies on analogues of (4-octylphenoxy)-acetic acid have shown that metabolic stability can be a challenge. The serine-reactive ketone group, while essential for enzyme inhibition, is often a site of metabolic inactivation, leading to the formation of less active alcohol derivatives. tandfonline.com Research has focused on modifying the chemical structure to enhance metabolic stability without compromising inhibitory activity. researchgate.netdovepress.com For example, replacing a phenylpropionic acid moiety with a phenoxyacetic acid head has been shown to improve metabolic stability in some cases. dovepress.com

Interactive Table:

Metabolic Stability of Phenoxyacetic Acid Analogues in Rat Liver S9 Fractions| Compound Type | Key Findings | Reference |

| 1-heteroarylpropan-2-ones | Serine reactive ketone group is prone to metabolic inactivation. | tandfonline.com |

| Phenylpropanoic acid derivatives | Susceptible to β-oxidation, leading to metabolic instability. | researchgate.netdovepress.com |

| Phenoxyacetic acid derivatives | Can exhibit improved metabolic stability compared to phenylpropanoic acid derivatives. | dovepress.commdpi.com |

Exploration of Broader Pharmacological Properties (by Analogy with Related Phenoxyacetic Acids)

By analogy with other phenoxyacetic acid derivatives, Acetic acid, (4-octylphenoxy)- is expected to possess a range of pharmacological properties. researchgate.netjetir.org

Phenoxyacetic acid derivatives are well-known for their anti-inflammatory properties. researchgate.netmdpi.com This activity is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and phospholipase A2. chesci.commdpi.com The inhibition of these enzymes reduces the production of prostaglandins and other inflammatory mediators. nih.govmdpi.com

Several studies have reported the antimicrobial activity of phenoxyacetic acid derivatives against a variety of microorganisms. bch.roasianpubs.orgresearchgate.net They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal species. researchgate.netbch.roresearchgate.net The exact mechanism of their antimicrobial action is not fully understood but is an area of ongoing research.

Interactive Table:

Antimicrobial Activity of Phenoxyacetic Acid Derivatives| Derivative | Activity | Target Microorganisms | Reference |

| 4-phenylazo-phenoxyacetic acids | Antibacterial | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | bch.ro |

| Schiff bases of 2-formyl-phenoxy acetic acid | Antibacterial | Staphylococcus aureus, Escherichia coli | asianpubs.org |

| General phenoxyacetic acid derivatives | Antibacterial and antifungal | Streptococcus, Bacillus cereus, Proteus vulgaris, Mycobacterium tuberculosis, Candida albicans | researchgate.net |

Anticancer and Antitumor Research

Despite the recognized potential of various phenoxyacetic acid derivatives in oncology research, a comprehensive search of scientific databases has yielded no specific studies on the anticancer or antitumor properties of Acetic acid, (4-octylphenoxy)-. While research has been conducted on the general class of phenoxyacetic acids, demonstrating that some derivatives possess cytotoxic and antiproliferative effects against cancer cell lines, no such data exists specifically for Acetic acid, (4-octylphenoxy)-. jetir.orgmdpi.comresearchgate.net

The compound has been successfully isolated from the leaves of Melicope denhamii. jconsortium.com Although separate studies on this plant have indicated anticancer properties of its volatile oil, a direct causal link to Acetic acid, (4-octylphenoxy)- has not been established. jconsortium.com Consequently, there are no detailed research findings or data tables to present regarding its efficacy or mechanism of action in this area.

Analgesic Applications

There is a similar absence of scientific inquiry into the potential analgesic applications of Acetic acid, (4-octylphenoxy)-. The broader family of phenoxyacetic acid derivatives has been explored for anti-inflammatory and pain-relieving properties, with some analogues showing promise as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways. jetir.orgnih.gov However, no dedicated research has been published to ascertain whether Acetic acid, (4-octylphenoxy)- possesses any analgesic effects. Therefore, no data on its potential as a pain management agent can be provided.

Applications in Chemical Technology and Materials Science

Role in Selective Metal Ion Extraction and Recovery

Acetic acid, (4-octylphenoxy)- serves as a crucial extractant in solvent extraction processes for the separation and purification of metal ions from aqueous solutions. Its applications are especially notable in the recovery of valuable metals from industrial wastewater and the separation of chemically similar elements like rare earths.

A notable application of Acetic acid, (4-octylphenoxy)- is in the selective removal and recovery of copper ions from industrial wastewater through an extraction-precipitation method. This process is recognized for its simplicity, efficiency, and sustainability. In this mechanism, p-tert-octyl phenoxy acetic acid acts as a precipitant, leading to a significant increase in the concentration and purity of copper. For instance, in one study, the copper concentration was increased from 100.2 mg/L to 27,916 mg/L, with purity rising from 13.71% to 93.01%. This method effectively reduces the volume of sludge typically generated in wastewater treatment and produces a concentrated copper solution with industrial value.

As an extractant, Acetic acid, (4-octylphenoxy)- (CA-12) is particularly effective in the solvent extraction and separation of rare earth elements (REEs). The separation of these elements is notoriously difficult due to their chemical similarity. CA-12 has been investigated for the separation of yttrium from other rare earths in a chloride medium. Phenoxyacetic acids, such as CA-12, have shown excellent extraction capabilities for elements like yttrium and scandium. Bifunctional ionic liquids incorporating CA-12 have also been developed, demonstrating higher extraction efficiency for lanthanum compared to conventional extractants. researchgate.net

The extraction efficiency and selectivity of Acetic acid, (4-octylphenoxy)- can be significantly enhanced through synergistic effects when used in combination with other extractants and phase modifiers.

TBP (Tri-n-butyl phosphate): TBP is often used as a phase modifier in conjunction with CA-12. It helps to achieve faster phase separation and improves the stability of the organic phase. The CA-12–TBP system has been shown to enhance the extraction selectivity for yttrium from other rare earths. iaea.orguni.lu

Cyanex 301 (bis(2,4,4-trimethylpentyl) dithiophosphinic acid): The synergistic combination of CA-12 and Cyanex 301 has been studied for the extraction of samarium(III) from a chloride medium. researchgate.net The mixture forms a different extracted species (SmH2Cl2AB2) than when either extractant is used alone, indicating a cooperative extraction mechanism. researchgate.net

Cyanex 272 (bis(2,4,4-trimethylpentyl) phosphinic acid): A mixture of CA-12 and Cyanex 272 has been investigated for the separation of yttrium from other heavy rare earths. researchgate.net This combination has been found to be particularly advantageous for separating yttrium from heavy rare earth elements.

The synergistic effects observed in these mixed-extractant systems often lead to improved separation factors and more efficient extraction processes.

The thermodynamic properties of the extraction process provide insights into the nature of the complexation reactions. For the synergistic solvent extraction of samarium(III) with a mixture of sec-octylphenoxy acetic acid (CA-12) and Cyanex 301, the thermodynamic functions have been calculated. researchgate.net

| Thermodynamic Parameter | Value |

|---|---|

| ΔH (Enthalpy) | Positive (Endothermic) |

| ΔS (Entropy) | Positive |

| ΔG (Gibbs Free Energy) | Spontaneous |

The separation factor (β) is a critical measure of the effectiveness of an extraction system in separating two different metal ions. For the separation of yttrium from other rare earth elements, the use of Acetic acid, (4-octylphenoxy)- has been shown to yield significant separation factors.

In a study involving the separation of yttrium from a high-concentration heavy rare earth mixture using CA-12 and TBP, the following extraction sequence was observed: Y < Lu < Yb < Tm < Er < Ho < Dy < Tb < Gd < Eu < Sm. iaea.org This indicates a higher affinity of the extractant for the lighter rare earths, leaving yttrium in the aqueous phase. iaea.org

When CA-12 is used in combination with Cyanex 272, the separation coefficients between yttrium and heavy rare earths are more significant than in the CA-12-TBP system. researchgate.net This highlights the importance of choosing the appropriate synergistic agent to achieve the desired selectivity for specific elements.

| Element Pair | Extractant System | Selectivity |

|---|---|---|

| Yttrium vs. Heavy REEs | CA-12 + Cyanex 272 | High |

| Yttrium vs. Lighter REEs (Sm, Eu, Gd) | CA-12 + TBP | Lower for Yttrium |

Contributions to Polymer Science and Supramolecular Structures

While the primary applications of Acetic acid, (4-octylphenoxy)- are in the field of solvent extraction, its molecular structure, featuring both a hydrophilic carboxylic acid group and a hydrophobic octylphenoxy group, suggests potential for applications in polymer science and the formation of supramolecular structures. However, based on currently available scientific literature, there is limited specific research detailing the direct use of Acetic acid, (4-octylphenoxy)- as a monomer or a significant component in the synthesis of polymers or the directed assembly of complex supramolecular architectures. Further research in this area could explore its potential as a surfactant in emulsion polymerization or as a building block for self-assembling systems due to its amphiphilic nature.

Interactions with Plant Cuticular Surfaces (by Analogy with Octylphenoxy Surfactants)

The interaction of Acetic acid, (4-octylphenoxy)- with plant surfaces is critical to its function in agricultural applications. By drawing analogies from the well-studied class of octylphenoxy surfactants, its behavior and influence on the plant cuticle can be inferred. The plant cuticle is a lipid-based outer layer that protects the plant from dehydration and external stresses, acting as a primary barrier to the entry of agrochemicals. The effectiveness of foliar-applied substances is largely dependent on their ability to overcome this barrier.

Enhancement of Foliar Penetration and Permeability

Octylphenoxy surfactants are known to significantly enhance the foliar uptake of agricultural chemicals. This enhancement is attributed to several mechanisms that collectively increase the permeability of the plant cuticle. Surfactants improve the wetting and spreading of spray droplets on the waxy leaf surface, which increases the contact area for potential absorption. scionresearch.com

Studies on homologous series of nonionic surfactants, including octylphenols, have shown that their ability to enhance the foliar uptake of agrochemicals is influenced by the length of their oxyethylene (OE) chain. For instance, with the herbicide glyphosate (B1671968), octylphenol (B599344) surfactants with an intermediate number of OE units (around 16) were found to be most effective at inducing uptake in kohlrabi, a plant with a crystalline wax surface structure. cambridge.org In contrast, for sugarbeet, which has an amorphous wax layer, glyphosate absorption decreased as the OE content of octoxynol increased from 5 to 30 units. cambridge.org This demonstrates that the interaction is specific to both the surfactant's chemical structure and the plant species' unique cuticular composition.

The mechanism of penetration enhancement involves the interaction of the surfactant with the epicuticular wax and the underlying cutin matrix. cambridge.org By increasing the permeability of these layers, octylphenoxy adjuvants facilitate the movement of the active ingredient from the leaf surface into the plant tissue. nzpps.org This increased permeability is crucial for systemic herbicides that need to enter the plant's vascular system to be effective.

Table 1: Effect of Octoxynol Surfactant Oxyethylene (OE) Content on Glyphosate Absorption in Different Plant Species

| Plant Species | Leaf Surface Wax Type | Octoxynol OE Units | Glyphosate Absorption (%) |

|---|---|---|---|

| Sugarbeet | Amorphous | 5 | 12 |

| Sugarbeet | Amorphous | 30 | 3 |

| Kohlrabi | Crystalline | 16 | 17 |

Sorption and Desorption Dynamics on Plant Cuticles

Sorption, the process of a substance accumulating onto a surface, is a key step in foliar penetration. The chemical properties of the plant cuticle favor the sorption of lipophilic (fat-loving) compounds. cambridge.org For phenoxyacetic acid compounds like 2,4-D, it has been shown that only the non-dissociated, more lipophilic form is sorbed by the cuticle. nih.gov The partition coefficient (K), which measures the distribution of a compound between the cuticle and a water-based solution, is a key parameter in understanding sorption. For 2,4-D, average K values were found to be 316 for leaf cuticles and 476 for fruit cuticles, indicating a strong affinity for the cuticular matrix. nih.gov

Studies using Triton X-100, an octylphenol ethoxylate surfactant, on isolated tomato fruit cuticles revealed that sorption is highly dependent on surfactant concentration. nih.gov Equilibrium was reached much faster at concentrations below the critical micelle concentration (CMC). nih.gov The amount of surfactant sorbed increased sharply as the concentration approached the CMC and continued to increase dramatically at concentrations above it. nih.gov This suggests that the surfactant molecules not only sorb to the cuticle individually but also as micelles, potentially altering the cuticle structure and facilitating further penetration.

Table 2: Partition Coefficients (K) of 2,4-Dichlorophenoxyacetic acid (2,4-D) in Plant Cuticles

| Cuticle Source | Average Partition Coefficient (K) | Range of K Values |

|---|---|---|

| Leaves (various species) | 316 | 240-470 |

| Fruits (various species) | 476 | 424-579 |

Effects on Agricultural Chemical Efficacy

The properties of Acetic acid, (4-octylphenoxy)- suggest a dual role in enhancing agricultural chemical efficacy. The octylphenoxy portion, acting as a surfactant, improves the delivery and penetration of active ingredients, while the acetic acid moiety can possess inherent herbicidal properties. ccsenet.orgresearchgate.net Acetic acid acts as a contact, burn-down herbicide by destroying cell membranes, leading to tissue desiccation and plant death. ccsenet.orgusda.govusda.gov

Research on acetic acid as an herbicide has shown that its efficacy is dependent on concentration and application volume. researchgate.netusda.gov For instance, total weed control can range from 0% with no acetic acid to 74% with a 20% acetic acid solution applied at 935 L/ha. researchgate.net It is generally more effective on broadleaf weeds than grasses. ccsenet.orgresearchgate.net

Table 3: Efficacy of Acetic Acid on Weed Control at Different Concentrations and Application Volumes

| Acetic Acid Concentration | Application Volume (L/ha) | Target Weed Type | Weed Control (%) |

|---|---|---|---|

| 5% | 187 | Cutleaf Evening Primrose | 77-90 |

| 10% | 935 | Broadleaf Weeds | ≥84 |

| 20% | 187 | Broadleaf Weeds | ≥84 |

| 20% | 935 | Total Grasses | 44-63 |

| 20% | 935 | Total Weeds (with canola oil) | 74 |

Advanced Characterization and Computational Chemical Studies

Spectroscopic Analytical Techniques

Spectroscopy is fundamental to the characterization of Acetic acid, (4-octylphenoxy)-. Different spectroscopic methods provide complementary information about its structural framework, functional groups, and electronic nature.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the Acetic acid, (4-octylphenoxy)- molecule. The analysis of its IR spectrum reveals characteristic absorption bands that confirm its structure as a carboxylic acid, an ether, and a para-substituted aromatic compound. researchgate.netscispace.com Studies involving the related compound sec-octylphenoxy acetic acid have utilized Fourier-transform infrared (FT-IR) spectroscopy to investigate its role in metal extraction processes, observing shifts in spectral peaks upon complexation with metal ions. researchgate.netresearchgate.net

The key vibrational modes for Acetic acid, (4-octylphenoxy)- are detailed in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Confirms the presence of the acidic proton. |

| Carboxylic Acid (C=O) | Stretching | ~1710 | Indicates the carbonyl group of the carboxylic acid. |

| Aromatic Ring (C=C) | Stretching | 1600-1450 | Confirms the presence of the benzene (B151609) ring. |

| Ether (Ar-O-C) | Asymmetric Stretching | ~1250 | Characteristic of the aryl-alkyl ether linkage. |

| Alkyl Chain (C-H) | Stretching | 2950-2850 | Relates to the C-H bonds in the octyl group. |

| Para Substitution | C-H Out-of-Plane Bend | ~830 | Suggests the 1,4-disubstitution pattern on the benzene ring. |

Data compiled from general spectroscopic principles and analysis of related compounds. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of Acetic acid, (4-octylphenoxy)-. Both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom in the molecule. scispace.comjconsortium.comrsc.org Data from the closely related isomer, 4-tert-octyl phenoxy acetic acid, offers significant insight into the expected spectral features. scispace.com

¹H NMR Spectral Data (Predicted, based on related compounds)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.9 | Singlet | Acidic proton. |

| Aromatic (Ar-H) | ~7.1-6.8 | Doublets | Protons on the para-substituted benzene ring. |

| Methylene (B1212753) (-O-CH₂-) | ~4.6 | Singlet | Protons adjacent to the ether oxygen and carboxyl group. |

| Methylene (-CH₂-Ar) | ~2.6 | Triplet | Protons of the octyl chain attached to the ring. |

| Alkyl Chain (-(CH₂)₆-) | ~1.6-1.2 | Multiplet | Remaining methylene protons of the octyl chain. |

¹³C NMR Spectral Data (Predicted, based on related compounds)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbonyl (-COOH) | ~171 | Carboxylic acid carbon. |

| Aromatic (C-O) | ~156 | Aromatic carbon bonded to the ether oxygen. |

| Aromatic (C-Alkyl) | ~142 | Aromatic carbon bonded to the octyl chain. |

| Aromatic (C-H) | ~130, ~114 | Aromatic carbons bonded to hydrogens. |

| Methylene (-O-CH₂-) | ~65 | Carbon of the methylene group adjacent to the ether oxygen. |

| Alkyl Chain (-CH₂-) | ~38-23 | Carbons of the octyl chain. |

Spectral data assignments are based on published values for 4-tert-octyl phenoxy acetic acid and other related structures. scispace.comresearchgate.net

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily those involving the π-electron system of the benzene ring. For alkyl phenoxy acetic acid derivatives, a characteristic absorption maximum is observed in the ultraviolet region. scispace.comrsc.org Studies on the related compound 4-tert-octyl phenoxy acetic acid show a distinct UV absorption peak at 275 nm. scispace.com This absorption corresponds to the π → π* electronic transitions within the substituted aromatic chromophore. The position and intensity of this peak can be influenced by the solvent environment. semanticscholar.org

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is an essential technique for determining the precise molecular weight and elemental formula of Acetic acid, (4-octylphenoxy)-. jconsortium.com High-resolution mass spectrometry can confirm its molecular formula, C₁₆H₂₄O₃. nih.govcontaminantdb.ca Computational tools predict the mass-to-charge ratio (m/z) for various adducts of the molecule, which is crucial for its identification in complex mixtures. uni.lu Direct Analysis in Real Time (DART) mass spectrometry has been used for the rapid identification of this compound in natural product extracts. jconsortium.com While specific metabolite profiling studies are not detailed in the available literature, MS-based techniques would be the primary method for identifying potential biotransformation products.

Predicted Mass Spectrometry Data

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₆H₂₅O₃]⁺ | 265.17983 |

| [M+Na]⁺ | [C₁₆H₂₄O₃Na]⁺ | 287.16177 |

| [M-H]⁻ | [C₁₆H₂₃O₃]⁻ | 263.16527 |

| [M+NH₄]⁺ | [C₁₆H₂₈NO₃]⁺ | 282.20637 |

Data sourced from PubChem computational predictions. uni.lu

Surface Characterization Techniques (e.g., SEM, EDS, XPS in Extraction Studies)

While Acetic acid, (4-octylphenoxy)- is a discrete molecule, it is often used in applications where it is immobilized onto a solid support, particularly in solvent extraction and separation processes. researchgate.netresearchgate.net In these contexts, surface characterization techniques are vital for understanding the properties of the functionalized material. For instance, superparamagnetic nanosorbents coated with saponified sec-octylphenoxy acetic acid have been developed for the extraction of metal ions like Lanthanum(III). researchgate.net

Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology and topography of the support material before and after coating with the extractant and after the adsorption of metal ions.

Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, would provide elemental analysis of the surface, confirming the presence of the coated organic extractant and verifying the successful adsorption of the target metal.

X-ray Photoelectron Spectroscopy (XPS) would offer quantitative elemental composition and, more importantly, information about the chemical state and binding energies of the elements on the surface, which can elucidate the mechanism of metal complexation.

Computational Chemistry Methodologies

Computational chemistry provides valuable insights into the properties of Acetic acid, (4-octylphenoxy)- without the need for empirical measurement. These methods are used to calculate various molecular descriptors that predict the compound's physicochemical behavior. nih.gov

Quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental data. Molecular mechanics and dynamics simulations can be used to explore the conformational landscape of the molecule, particularly the flexibility of the octyl chain.

Computed Molecular Properties

| Property | Value | Significance | Source |

|---|---|---|---|

| Molecular Weight | 264.36 g/mol | The mass of one mole of the substance. | nih.gov |

| XLogP3 | 5.5 | A measure of hydrophobicity; a high value indicates poor water solubility. | nih.gov |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predicts polarity and transport properties across membranes. | nih.gov |

| Monoisotopic Mass | 264.17254462 Da | The exact mass used in high-resolution mass spectrometry. | nih.govuni.lu |

| Complexity | 232 | A numerical descriptor of the intricacy of the molecular structure. | nih.gov |

of Acetic acid, (4-octylphenoxy)-

The chemical compound Acetic acid, (4-octylphenoxy)-, a derivative of phenoxyacetic acid, has been the subject of various scientific investigations, particularly concerning its environmental fate and potential biological activity. Advanced computational chemistry methods offer powerful tools to understand its molecular properties, behavior, and interactions at a microscopic level. This article delves into the computational characterization of Acetic acid, (4-octylphenoxy)-, focusing on quantum mechanical calculations, molecular dynamics simulations, and predictive modeling of its environmental and biological profiles.

Computational chemistry provides a theoretical framework to investigate the properties and behavior of molecules, complementing experimental studies. For Acetic acid, (4-octylphenoxy)-, these methods are crucial for elucidating its electronic structure, conformational flexibility, and potential interactions with biological and environmental systems.

Quantum mechanical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental in determining the electronic structure and properties of molecules. While specific, in-depth quantum mechanical studies exclusively focused on Acetic acid, (4-octylphenoxy)- are not extensively available in public literature, the methodologies have been widely applied to phenoxyacetic acid and its derivatives. These studies provide a strong basis for understanding the expected electronic characteristics of the target compound. epstem.netresearchgate.netorientjchem.orgresearchgate.netscispace.com

Theoretical calculations for phenoxyacetic acid derivatives are typically performed using basis sets like 6-311++G(d,p) with methods such as B3LYP for DFT or the HF method. epstem.netorientjchem.orgresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties.

Key electronic structure parameters that can be derived from such calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For similar phenoxyacetic acid derivatives, DFT calculations have been used to determine these values, which are crucial for predicting reactivity. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are valuable for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net

Mulliken Charges: These calculations provide the partial atomic charges on each atom in the molecule, offering further insight into its polarity and reactivity. epstem.net

Bond Dissociation Energies (BDE): Theoretical methods can calculate the energy required to break specific bonds within the molecule, which is critical for understanding its stability and potential degradation pathways. For instance, studies on related chlorophenoxyacetic acids have used HF-DFT to determine BDEs and predict photodegradation mechanisms. scispace.com

While specific values for Acetic acid, (4-octylphenoxy)- are not readily published, the established computational protocols for its analogs suggest that such data can be reliably generated to understand its fundamental chemical properties.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. MD simulations of Acetic acid, (4-octylphenoxy)- would provide valuable insights into its flexibility and how it interacts with solvent molecules and biological macromolecules.

While specific MD simulation studies for Acetic acid, (4-octylphenoxy)- are not widely documented, research on related compounds like acetic acid in water and other phenoxyacetic acid derivatives demonstrates the utility of this approach. researcher.lifenih.govresearchgate.net

A typical MD simulation would involve:

System Setup: Placing the Acetic acid, (4-octylphenoxy)- molecule in a simulation box with a solvent, most commonly water, to mimic physiological or environmental conditions.

Force Field Application: Using a suitable force field (e.g., OPLS-AA, AMBER) to describe the potential energy of the system as a function of atomic positions. researcher.liferesearchgate.net

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, generating a trajectory of atomic coordinates over time.

From these simulations, several important properties can be analyzed:

Conformational Analysis: The octyl chain of Acetic acid, (4-octylphenoxy)- can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most stable and frequently occurring shapes of the molecule in a given environment. This is crucial for understanding how it might fit into a biological binding site.

Solvation and Intermolecular Interactions: MD simulations can reveal how water molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water. nih.gov

Diffusion and Transport Properties: These simulations can also be used to predict properties like the diffusion coefficient, which is relevant to its transport in environmental and biological systems.

Given the amphiphilic nature of Acetic acid, (4-octylphenoxy)- (with a polar carboxylic acid head and a nonpolar octylphenoxy tail), MD simulations would be particularly useful in understanding its behavior at interfaces, such as cell membranes.

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable for predicting the environmental fate of chemicals like Acetic acid, (4-octylphenoxy)-. These models correlate molecular structure with environmental properties.

Degradation Rates:

The photodegradation of Acetic acid, (4-octylphenoxy)- has been investigated experimentally, showing that it follows apparent-first-order kinetics. acs.org The rate of degradation can be influenced by the presence of other substances in the water, such as nitrate (B79036) and humic acids. acs.org While specific QSAR models for the degradation rate of this compound are not detailed in the available literature, such models are commonly used for predicting the persistence of organic pollutants. acs.org

Bioaccumulation:

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow) or through bioconcentration factor (BCF) studies. For Acetic acid, (4-octylphenoxy)-, direct experimental data on bioaccumulation is limited. However, its classification as a potential persistent, bioaccumulative, and toxic (PBT) substance in some assessments suggests a concern for its accumulation in organisms. aquaref.fr

QSAR models can be employed to predict bioaccumulation factors based on molecular descriptors. For instance, a study on lead accumulation in plants utilized total reflection X-ray fluorescence spectroscopy to measure bioaccumulation, a method that could be complemented by computational predictions. researchgate.net

| Environmental Parameter | Finding/Prediction | Source |

|---|---|---|

| Photodegradation | Follows apparent-first-order kinetics; rates are influenced by nitrate and humic acids. | acs.org |

| Bioaccumulation Potential | Considered in some contexts as potentially bioaccumulative. | aquaref.fr |

Acetic acid, (4-octylphenoxy)- is recognized as a potential endocrine-disrupting chemical (EDC). nih.gov Computational modeling plays a significant role in predicting the interaction of such compounds with biological targets, primarily nuclear receptors. nih.govnih.govelsevierpure.comnih.gov

QSAR for Biological Activity:

Quantitative Structure-Activity Relationship (QSAR) models are extensively used to predict the biological activity of compounds based on their chemical structure. For EDCs, QSAR models can predict binding affinity to receptors like the estrogen receptor (ER) and androgen receptor (AR). nih.govnih.govelsevierpure.com These models use molecular descriptors (e.g., hydrophobicity, electronic properties, and steric parameters) to correlate with biological activity. While a specific QSAR model for Acetic acid, (4-octylphenoxy)- is not detailed, its structural analogs, phenoxyacetic acids, have been the subject of such studies. pulsus.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Acetic acid, (4-octylphenoxy)-, docking studies could be performed to investigate its binding to the ligand-binding domains of nuclear receptors like the estrogen receptor or peroxisome proliferator-activated receptors (PPARs). nih.gov

The general procedure for molecular docking includes:

Obtaining the 3D crystal structure of the target receptor from a database like the Protein Data Bank.

Preparing the ligand (Acetic acid, (4-octylphenoxy)-) and the receptor for docking, which may involve adding hydrogen atoms and assigning charges.

Using a docking program (e.g., Glide, AutoDock) to place the ligand into the binding site of the receptor in various conformations and orientations. nih.gov

Scoring the different poses to estimate the binding affinity and identify the most likely binding mode.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthesis Routes

The traditional synthesis of phenoxyacetic acids often involves methods that are not environmentally benign. The future of producing Acetic acid, (4-octylphenoxy)- and related compounds hinges on the development of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Microwave-Assisted and Phase Transfer Catalysis: Recent research into the synthesis of other phenoxyacetic acid derivatives has highlighted the potential of solvent-free, microwave-assisted methods. farmaciajournal.comresearchgate.net This approach offers significant advantages over conventional refluxing, including drastically reduced reaction times, lower energy consumption, and often higher yields. researchgate.net Another promising green technique is phase transfer catalysis (PTC), which facilitates reactions between reactants in different phases (e.g., an aqueous and an organic phase), eliminating the need for harsh solvents and improving reaction efficiency. revmaterialeplastice.ro The application of PTC using environmentally friendly copolymers as catalysts has shown good results for producing phenylazophenoxyacetic acids and could be adapted for the synthesis of Acetic acid, (4-octylphenoxy)-. revmaterialeplastice.ro

Biocatalytic Approaches: A key frontier in sustainable synthesis is the use of biocatalysts, such as enzymes or whole microbial cells. Biocatalysis operates under mild conditions, exhibits high specificity, and is environmentally friendly. researchgate.net While specific biocatalytic routes for Acetic acid, (4-octylphenoxy)- are not yet established, research on related molecules provides a clear roadmap. For instance, purified carboxylic acid reductases from microorganisms like Nocardia have been shown to quantitatively reduce vanillic acid to vanillin, demonstrating the potential for enzymatic reduction of acid precursors. nih.gov Similarly, lipases and esterases have been successfully used for the kinetic resolution of various aryloxyacetic esters, a crucial step for producing specific enantiomers that may have different biological activities. researchgate.netasm.orgasm.org Future research should focus on screening microbial populations and isolating enzymes capable of catalysing the ether linkage between 4-octylphenol (B30498) and a two-carbon acid moiety, or for the direct modification of precursors. nih.govfrontiersin.org

| Synthesis Route | Key Advantages | Challenges & Future Research Direction | Relevant Compounds Studied |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, solvent-free conditions, high yields. farmaciajournal.comresearchgate.net | Optimization for scaling up production; adaptation for the specific 4-octylphenol substrate. | 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives. farmaciajournal.com |

| Phase Transfer Catalysis (PTC) | Environmentally friendly (heterogeneous medium), avoids harsh solvents. revmaterialeplastice.ro | Development of reusable and highly efficient polymer catalysts for the (4-octylphenoxy) moiety. | Phenylazophenoxy-acetic acids. revmaterialeplastice.ro |

| Biocatalysis (Enzymatic) | High specificity, mild reaction conditions, environmentally benign. researchgate.netnih.gov | Discovery and engineering of specific enzymes (e.g., reductases, lipases) for the target molecule. nih.govasm.org | Vanillin, 2-methyl-2-aryloxyacetic acids. nih.govasm.org |

Comprehensive Multi-Omics Approaches in Biological Studies

Understanding the biological impact of Acetic acid, (4-octylphenoxy)- requires moving beyond classical toxicity tests. Comprehensive "multi-omics" approaches—encompassing transcriptomics, proteomics, and metabolomics—offer a system-wide view of the molecular changes induced by exposure to this compound. Such studies are critical, given that its precursor, 4-octylphenol, is a known endocrine disruptor. ospar.orgresearchgate.net

Transcriptomics: Transcriptomic analysis, which studies the complete set of RNA transcripts in a cell, can reveal how Acetic acid, (4-octylphenoxy)- alters gene expression. Studies on the parent compound, 4-tert-octylphenol (B29142), have already demonstrated its ability to cause significant transcriptomic alterations in the tissues of exposed organisms, such as piglets and California mice. researchgate.netdntb.gov.uauj.edu.pl Future research should apply similar methodologies, like RNA-sequencing, to human cell lines (e.g., liver, endocrine) and relevant environmental organisms exposed to Acetic acid, (4-octylphenoxy)-. This will help identify affected signaling pathways, cellular processes, and potential gene biomarkers of exposure and effect. csic.esfigshare.com

Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, providing a functional snapshot of the cell's response. For example, proteomic analysis of yeast exposed to the herbicide 2,4-dichlorophenoxyacetic acid revealed adaptive responses related to stress, protein degradation, and amino acid biosynthesis. researchgate.net A similar approach for Acetic acid, (4-octylphenoxy)- could uncover its mechanisms of action and toxicity. researchgate.netconnectedpapers.com

Metabolomics, the study of small molecule metabolites, can provide a direct readout of the biochemical activity and state of an organism. This is particularly relevant as Acetic acid, (4-octylphenoxy)- is itself a metabolite. Future studies should aim to characterize the full profile of downstream metabolites of this compound and identify perturbations in endogenous metabolic pathways, such as those related to steroid hormones or lipid metabolism. nih.govlu.se

Advanced Materials Development Incorporating the (4-Octylphenoxy) Moiety

The unique chemical structure of Acetic acid, (4-octylphenoxy)-, with its lipophilic octyl chain, aromatic ring, and reactive carboxylic acid group, makes it an interesting building block for advanced materials.

Functional Polymers and Nanosorbents: The carboxylic acid group can be readily used to functionalize polymers. Research has demonstrated the synthesis of polymers from functionalized phenolic compounds that have controllable degradation profiles, allowing for the timed release of the active phenolic component. google.com This suggests that Acetic acid, (4-octylphenoxy)- could be incorporated into polymers for applications requiring the slow release of a bioactive substance. Furthermore, related compounds like sec-octylphenoxy acetic acid have been used to coat super-paramagnetic nanoparticles, creating highly effective sorbents for the selective removal of metal ions like Lanthanum(III) from water. revmaterialeplastice.ro This opens possibilities for designing targeted environmental remediation materials.

Molecularly Imprinted Polymers (MIPs): MIPs are "plastic antibodies" designed to selectively bind a target molecule. They are created by polymerizing functional monomers around a template molecule. Research has shown that MIPs can be successfully created for various phenoxyacetic acid herbicides, enabling their selective extraction from complex environmental samples like water and soil. researchgate.nettandfonline.com A significant opportunity exists to develop MIPs using Acetic acid, (4-octylphenoxy)- as a template. Such materials could be used in analytical sensors for environmental monitoring or in purification systems to selectively remove this and related contaminants from water sources. researchgate.net

| Material Type | Principle | Potential Application for (4-Octylphenoxy) Moiety | Reference Concept |

|---|---|---|---|

| Functional Polymers | Incorporation of the phenoxyacetic acid structure into a polymer backbone. | Creation of materials with controllable degradation for timed-release applications. google.com | Functionalized phenolic esters and amides. google.com |

| Nanosorbents | Coating nanoparticles with the compound to create a selective binding surface. | Selective extraction of heavy metals or pollutants from wastewater. | La(III) ion removal using coated nanosorbents. revmaterialeplastice.ro |

| Molecularly Imprinted Polymers (MIPs) | Creating polymer cavities that specifically recognize the target molecule's shape and functionality. | Development of sensors for environmental monitoring and selective filters for water purification. researchgate.nettandfonline.com | MIPs for phenoxyacetic acid herbicides. researchgate.nettandfonline.com |

Detailed Environmental Risk Assessment Protocols for Transformation Products

Effective environmental risk assessment (ERA) cannot focus solely on parent compounds but must also consider their degradation products, which may be more persistent or toxic. researchgate.netresearchgate.net Acetic acid, (4-octylphenoxy)- is a primary example, being a key intermediate in the biodegradation of octylphenol (B599344) polyethoxylates (OPEOs). nih.govresearchgate.net

Future ERA protocols must incorporate the concept of "secondary persistence," where a non-persistent parent compound degrades into a more stable product, effectively extending the environmental lifetime of the hazard. researchgate.net Studies have shown that the biodegradation of OPEOs can lead to the accumulation of Acetic acid, (4-octylphenoxy)- and other endocrine-active chemicals, and this process can be significantly accelerated by environmental factors like the presence of certain metal ions (e.g., Fe³⁺). nih.gov

Therefore, emerging research opportunities include:

Developing standardized analytical methods: Robust and sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are needed for the routine monitoring of Acetic acid, (4-octylphenoxy)- and its own potential metabolites in various environmental matrices like water, sediment, and soil. acs.orgepa.govcsic.esresearchgate.net

Modeling environmental fate: Creating more sophisticated fate models that account for the multi-step degradation of OPEOs, including the formation and subsequent degradation rates of Acetic acid, (4-octylphenoxy)- under different environmental conditions (e.g., aerobic vs. anaerobic, presence of co-contaminants). service.gov.uk

Assessing combined toxicity: Evaluating the ecotoxicity of the mixture of parent OPEOs and their various transformation products, as organisms in the environment are exposed to this chemical cocktail rather than to single substances. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

The cost and time associated with traditional toxicological and environmental fate testing are immense. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by enabling rapid, in silico (computational) prediction of a chemical's properties and risks. nih.govcam.ac.ukazolifesciences.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate a compound's chemical structure with its biological activity or a physical property. cache.orgresearchgate.net For phenoxyacetic acid derivatives, QSAR models have already been successfully developed to predict properties like their ability to penetrate biological barriers (e.g., skin, blood-brain barrier) and their toxicity. mdpi.comconsensus.appnih.gov These models indicate that properties like lipophilicity, polarizability, and the number of hydrogen bond donors/acceptors are key determinants of biological efficacy. mdpi.comnih.gov A major future opportunity lies in developing and validating specific QSAR models for Acetic acid, (4-octylphenoxy)- to predict its endocrine-disrupting potential, biodegradability, and ecotoxicity.

Advanced Machine Learning Algorithms: Modern ML algorithms like support vector machines (SVMs), random forests (RF), and deep neural networks can handle complex, non-linear relationships and large datasets. nih.govcam.ac.uk These tools are increasingly used in predictive toxicology to build models from large chemical databases like ToxCast and ChEMBL. cam.ac.uknih.gov Future work should focus on:

Data Aggregation: Building curated datasets that include Acetic acid, (4-octylphenoxy)- and other alkylphenol derivatives to train robust ML models.

Toxicity Endpoint Prediction: Using ML to predict a range of toxicity endpoints, from acute ecotoxicity to chronic effects like carcinogenicity or reproductive toxicity. nih.govdeepdyve.com

ADMET Modeling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound, providing crucial information for both human health and environmental risk assessments.

By integrating these computational approaches, researchers can prioritize chemicals for further experimental testing, reduce reliance on animal studies, and accelerate the development of safer alternatives. azolifesciences.com

Q & A

Q. What are the recommended synthetic routes for preparing acetic acid, (4-octylphenoxy)-, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 4-octylphenol with chloroacetic acid under alkaline conditions yields the target compound. Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol . Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (>98% purity, C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling acetic acid, (4-octylphenoxy)-?

Safety measures include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid aerosol inhalation (TLV: 5 mg/m³) .

- Storage : Store at 2–8°C in airtight containers away from oxidizing agents .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Q. How can NMR spectroscopy validate the structure of acetic acid, (4-octylphenoxy)-?

Key NMR signals include:

- ¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₃), 1.26 (m, 10H, alkyl chain), 4.60 (s, 2H, OCH₂CO), 6.85–7.25 (m, 4H, aromatic) .

- ¹³C NMR : δ 14.1 (CH₃), 22.7–31.9 (alkyl chain), 65.8 (OCH₂), 170.5 (COOH) . Compare with computational spectra (e.g., ACD/Labs) to confirm assignments.

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of chiral derivatives of acetic acid, (4-octylphenoxy)-?